An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Methoxy-phenyl)-guanidine Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Methoxy-phenyl)-guanidine Hydrochloride
This guide provides a comprehensive overview of the synthesis and characterization of N-(3-Methoxy-phenyl)-guanidine hydrochloride, a valuable intermediate in pharmaceutical and agrochemical research.[1] The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and self-validating. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry and analytical techniques.
Introduction: The Significance of the Guanidinium Moiety
The guanidine functional group is a prevalent structural motif in a wide array of biologically active natural products and synthetic compounds. Its unique electronic and structural properties, arising from the delocalization of positive charge across the three nitrogen atoms in its protonated state, allow it to participate in a variety of biological interactions. N-(3-Methoxy-phenyl)-guanidine serves as a key building block for more complex molecules, particularly in the development of therapeutic agents targeting neurological disorders and as a potential anti-inflammatory agent.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various applications.
Strategic Approach to Synthesis
The synthesis of N-(3-Methoxy-phenyl)-guanidine hydrochloride is most effectively achieved through a two-step process: the guanylation of 3-methoxyaniline (m-anisidine) followed by the formation of the hydrochloride salt. The chosen synthetic route, the reaction of an amine with cyanamide, is a well-established and efficient method for the preparation of monosubstituted guanidines.[2][3]
Reaction Mechanism and Rationale
The core of the synthesis involves the nucleophilic attack of the amino group of 3-methoxyaniline on the electrophilic carbon atom of cyanamide. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier. The initial product is the free base, N-(3-Methoxy-phenyl)-guanidine. Subsequent treatment with hydrochloric acid protonates the strongly basic guanidine group to form the stable hydrochloride salt.
Experimental Protocols
Synthesis of N-(3-Methoxy-phenyl)-guanidine
Materials:
-
3-Methoxyaniline (m-anisidine), C₇H₉NO (CAS: 536-90-3)[4][5]
-
Cyanamide, CH₂N₂ (CAS: 420-04-2)[6]
-
Water (distilled or deionized)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline and a molar equivalent of cyanamide in water.
-
Reaction Conditions: The mixture is heated to reflux (approximately 100°C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The aqueous solution is then washed with a non-polar organic solvent, such as diethyl ether, to remove any unreacted 3-methoxyaniline.
-
Isolation of the Free Base: The aqueous layer containing the guanidine product is concentrated under reduced pressure to yield the crude N-(3-Methoxy-phenyl)-guanidine free base.
Formation of N-(3-Methoxy-phenyl)-guanidine Hydrochloride
Procedure:
-
Dissolution: The crude N-(3-Methoxy-phenyl)-guanidine is dissolved in a minimal amount of ethanol.
-
Acidification: The ethanolic solution is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise with stirring until the solution becomes acidic (pH ~1-2).
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitate is collected by vacuum filtration.
-
Purification: The collected solid is washed with cold diethyl ether to remove any remaining impurities and then dried under vacuum to yield pure N-(3-Methoxy-phenyl)-guanidine hydrochloride as a white solid.[1]
Figure 1. Experimental workflow for the synthesis of N-(3-Methoxy-phenyl)-guanidine hydrochloride.
Characterization of N-(3-Methoxy-phenyl)-guanidine Hydrochloride
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.
Physical Properties
-
Appearance: White solid.[1]
-
Melting Point: The melting point of the hydrochloride salt should be determined using a standard melting point apparatus. For comparison, the free base has a reported melting point of 178-180 °C.[7] Guanidine hydrochloride itself has a melting point of 184-186 °C.[8]
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized molecule. Samples should be prepared by dissolving the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, and the protons of the guanidinium group. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The methoxy group protons should appear as a sharp singlet at approximately δ 3.8 ppm. The guanidinium protons (NH and NH₂) will be exchangeable with deuterium in D₂O and may appear as a broad singlet or not be observed.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The spectrum should show signals for the aromatic carbons, the methoxy carbon, and the guanidinium carbon. The guanidinium carbon is expected to appear at approximately δ 158-160 ppm.
4.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.
-
Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing the ionic guanidinium species. The positive ion mode ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (N-(3-Methoxy-phenyl)-guanidine), with an expected m/z of 166.1.[9]
Summary of Characterization Data
| Parameter | Expected Value/Observation |
| Molecular Formula | C₈H₁₁N₃O · HCl[10][11] |
| Molecular Weight | 201.65 g/mol [12] |
| Appearance | White solid[1] |
| ¹H NMR (CD₃OD) | Aromatic protons (m, ~δ 6.8-7.3), Methoxy protons (s, ~δ 3.8), Guanidinium protons (br s) |
| ¹³C NMR (CD₃OD) | Guanidinium carbon (~δ 158-160), Aromatic carbons, Methoxy carbon (~δ 55) |
| ESI-MS (+ve) | m/z = 166.1 [M+H]⁺ (for free base)[9] |
| Melting Point (°C) | To be determined experimentally |
Safety Considerations
-
3-Methoxyaniline: Harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[4]
-
Cyanamide: Toxic and should be handled with care in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-(3-Methoxy-phenyl)-guanidine Hydrochloride: The toxicological properties of this specific compound have not been extensively studied. It is prudent to handle it with the same precautions as other guanidine derivatives.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of N-(3-Methoxy-phenyl)-guanidine hydrochloride. By following these procedures, researchers can reliably prepare and validate this important chemical intermediate for a range of applications in drug discovery and development. The combination of a robust synthetic method with comprehensive analytical characterization ensures the integrity of the final product, which is paramount for its use in further research.
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